N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide
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Overview
Description
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H21N3O4S and its molecular weight is 411.48. The purity is usually 95%.
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Scientific Research Applications
Scientific Research Applications:
Given the absence of direct references to "N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide," it's important to consider the broader context of related research fields. Compounds similar in structure or function may serve as ligands, inhibitors, or markers in the study of diseases like Alzheimer's, cancer, HIV-1, and others due to their interaction with specific proteins, enzymes, or cellular pathways.
Amyloid Imaging in Alzheimer's Disease : Research on amyloid imaging ligands, such as those mentioned, contributes significantly to understanding Alzheimer's disease's pathophysiological mechanisms. These ligands help in early detection and evaluation of anti-amyloid therapies, showcasing the importance of chemical compounds in diagnostic imaging (Nordberg, 2007).
Gastroprotective Properties of Ebrotidine : A review on ebrotidine demonstrates the gastroprotective effects of certain sulfonamide compounds, indicating the potential therapeutic applications of chemical compounds in treating ulcer diseases by enhancing mucosal repair and integrity (Slomiany et al., 1997).
Antioxidant Activity Analytical Methods : Studies on antioxidants highlight the importance of chemical assays in evaluating the radical scavenging activity of compounds. This is crucial for understanding how certain compounds can prevent or inhibit cellular damage, which leads to various diseases (Munteanu & Apetrei, 2021).
HIV-1 Nef Inhibitors Research : The development of Nef inhibitors for treating HIV-1 infection underlines the role of specific compounds in targeting viral proteins essential for the virus's life cycle and pathogenesis, showcasing the therapeutic potential of chemical research in infectious diseases (Lv et al., 2020).
Mechanism of Action
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors . This suggests that “N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide” might also interact with multiple targets in the body.
Biochemical pathways
Given the wide range of biological activities of indole derivatives, it’s likely that this compound affects multiple pathways .
Result of action
Given the wide range of biological activities of indole derivatives, it’s likely that this compound has multiple effects at the molecular and cellular level .
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-14-23-19(13-28-14)15-3-6-18(7-4-15)29(26,27)22-12-21(25)17-5-8-20-16(11-17)9-10-24(20)2/h3-11,13,21-22,25H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQSLSVGPYABDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CC4=C(C=C3)N(C=C4)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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